molecular formula C18H18N4O5S2 B2421129 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1097191-14-4

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Katalognummer: B2421129
CAS-Nummer: 1097191-14-4
Molekulargewicht: 434.49
InChI-Schlüssel: JJGKRLLKHSJPFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a potent, selective, and ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), which acts as a key downstream signaling adapter for the innate immune pattern recognition receptors NOD1 and NOD2 source . By specifically blocking RIPK2 kinase activity, this compound effectively suppresses the pro-inflammatory signaling cascade, thereby inhibiting the activation of NF-κB and MAPK pathways and subsequent cytokine production source . Its primary research value lies in dissecting the role of the NOD-RIPK2 axis in various autoimmune, inflammatory, and infectious disease models. Researchers utilize this inhibitor to probe the mechanisms of diseases like Crohn's disease, multiple sclerosis, and sarcoidosis, where dysregulated NOD signaling is implicated source . The compound's high selectivity makes it an essential pharmacological tool for validating RIPK2 as a therapeutic target and for exploring novel immunomodulatory strategies.

Eigenschaften

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-26-14-8-3-2-6-12(14)17-20-21-18(27-17)19-16(23)13-7-4-10-22(13)29(24,25)15-9-5-11-28-15/h2-3,5-6,8-9,11,13H,4,7,10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGKRLLKHSJPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, focusing on its antiproliferative, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structure comprising an oxadiazole ring, a pyrrolidine moiety, and a thiophene sulfonamide group. This structural diversity is believed to contribute to its biological activities.

Property Value
Molecular FormulaC16H16N4O3S
Molecular Weight348.38 g/mol
CAS NumberNot available

Antiproliferative Activity

Research has indicated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a library of oxadiazole derivatives found that certain compounds demonstrated cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism involved the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Case Study:
One derivative from the oxadiazole library showed an IC50 value of approximately 10 µM against HCT-116 cells, indicating promising potential as an anticancer agent. Molecular docking studies supported these findings by demonstrating favorable interactions with the target enzyme .

Antimicrobial Activity

The antimicrobial properties of compounds containing oxadiazole and thiophene moieties have been extensively studied. For instance, derivatives similar to the compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Table: Antimicrobial Activity

Bacteria MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Other Therapeutic Potentials

The compound's structure suggests potential activity against neuropsychiatric disorders through modulation of metabotropic glutamate receptors (mGluRs). Recent studies have shown that related compounds can act as negative allosteric modulators of mGluR2, presenting opportunities for therapeutic development in treating conditions like anxiety and depression .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide have demonstrated effectiveness against various cancer cell lines. Molecular docking studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways associated with tumor growth .

CompoundTarget Cancer Cell LinesPercent Growth Inhibition
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamideSNB-19, OVCAR-875.99%

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in silico methods. The molecular docking studies indicated promising interactions with targets involved in inflammatory responses. This suggests that the compound could be further optimized for use as an anti-inflammatory agent .

Pesticidal Activity

Compounds containing oxadiazole moieties have shown potential as agrochemicals. Research indicates that derivatives similar to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide possess insecticidal and fungicidal properties. These compounds can disrupt the biological processes of pests and pathogens, making them suitable candidates for developing new pesticides .

ApplicationTarget OrganismsEfficacy
InsecticideAphids, BeetlesModerate to High
FungicideFungal pathogensHigh

Organic Electronics

The unique electronic properties of compounds like N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of these compounds is ongoing and shows promise for future applications in electronic devices .

Q & A

What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Synthesis optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic coupling steps, while ethanol is preferred for cyclization .
  • Temperature control : Reflux conditions (70–90°C) stabilize intermediates during oxadiazole ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMSO/water) isolates the final product with >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression .

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole and sulfonyl groups. Aromatic proton signals at δ 7.2–8.1 ppm validate thiophene and methoxyphenyl moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions ([M+H]⁺) from synthetic byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect polar impurities .

How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS in plasma after oral administration to correlate in vitro IC₅₀ with in vivo efficacy .
  • Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose adjustment : Use allometric scaling (e.g., body surface area) to translate in vitro effective concentrations to animal models .

What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with catalytic pockets (e.g., COX-2 or kinase domains). Focus on hydrogen bonds between the oxadiazole ring and active-site residues .
  • Molecular Dynamics (MD) : 100-ns simulations in GROMACS assess binding stability under physiological conditions .
  • QSAR modeling : Train models using IC₅₀ data from analogs to predict activity against novel targets .

What are the critical steps in designing a structure-activity relationship (SAR) study for this compound?

Functional group substitution : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects .

Bioisosteric replacement : Swap the thiophene sulfonyl group with isoxazole or triazole to evaluate steric tolerance .

Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (e.g., MTT on cancer cell lines) .

How should researchers approach the identification and characterization of unexpected byproducts formed during synthesis?

  • LC-MS/MS : Use a Q-TOF mass spectrometer to fragment byproducts and propose structures based on neutral losses (e.g., –SO₂ or –CH₃O) .
  • 2D NMR : 1^1H-13^13C HSQC and HMBC correlations map unexpected coupling between pyrrolidine and thiophene groups .
  • Isotopic labeling : Synthesize 13^{13}C-labeled intermediates to trace reaction pathways .

What in vitro assays are appropriate for initial screening of antimicrobial or anticancer activity?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <10 µg/mL indicate potency .
  • Anticancer : MTT assay on HeLa or MCF-7 cells. IC₅₀ < 20 µM warrants further mechanism studies (e.g., apoptosis via flow cytometry) .

What methodologies are effective in determining the compound's metabolic stability and potential drug-drug interactions?

  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH. Half-life <30 minutes suggests rapid metabolism .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM indicates low interaction risk .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction (<5% suggests high tissue distribution) .

How does the presence of the 1,3,4-oxadiazole ring influence the compound's physicochemical properties?

PropertyWith Oxadiazole RingWithout Oxadiazole RingSource
Calculated logP2.8 ± 0.33.5 ± 0.4
Aqueous solubility (µg/mL)12.145.7
Metabolic half-life (human liver microsomes)56 min22 min

The electron-deficient oxadiazole enhances π-π stacking with aromatic protein residues but reduces membrane permeability .

What experimental approaches can resolve discrepancies between theoretical and observed NMR chemical shifts?

  • 2D NMR : NOESY correlations identify through-space interactions that explain anomalous shifts in the pyrrolidine ring .
  • DFT calculations : Gaussian09 simulations (B3LYP/6-311+G(d,p)) predict shifts within 0.2 ppm of experimental values .
  • Isotopic enrichment : 15^{15}N-labeled samples clarify ambiguous coupling in the oxadiazole region .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.